![molecular formula C17H23BFNO4 B8535607 prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 1454682-73-5](/img/structure/B8535607.png)
prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound that features a combination of fluorine, boron, and carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, the precursor compounds undergo a nucleophilic substitution reaction to introduce the boron-containing group. This is followed by a second substitution reaction to attach the fluorine and carbamate groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, which are essential for modifying its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Due to its potential biological activity, it is explored for use in drug development and cancer treatment.
Industry: It is used in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s affinity for certain biological targets, while the boron-containing group can participate in unique chemical interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects .
類似化合物との比較
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boric acid derivative with similar structural features.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A compound with a similar boron-containing group.
Uniqueness
prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its combination of fluorine, boron, and carbamate groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
特性
CAS番号 |
1454682-73-5 |
|---|---|
分子式 |
C17H23BFNO4 |
分子量 |
335.2 g/mol |
IUPAC名 |
prop-1-en-2-yl N-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C17H23BFNO4/c1-10(2)22-15(21)20-14-9-12(11(3)8-13(14)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1H2,2-7H3,(H,20,21) |
InChIキー |
FIWVEQLUJUBBPG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)NC(=O)OC(=C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

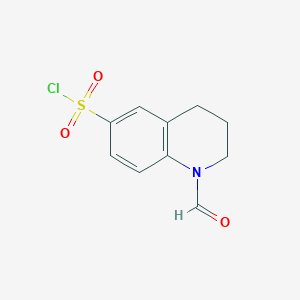
![2-[3,5-Bis(trifluoromethyl)phenyl]-4,5-dichloropyridazin-3(2H)-one](/img/structure/B8535526.png)
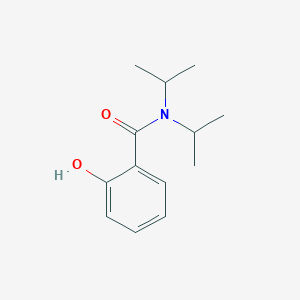
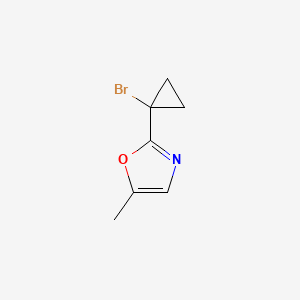
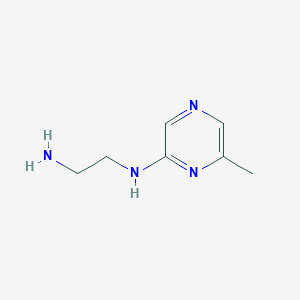
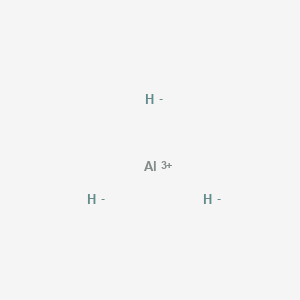
![N'-{4-[(1,2-Benzothiazol-5-yl)oxy]-3-chlorophenyl}-N,N-dimethylurea](/img/structure/B8535565.png)
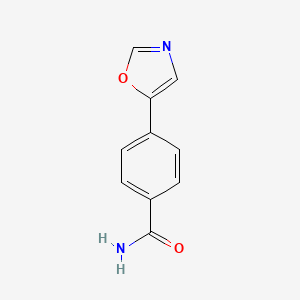
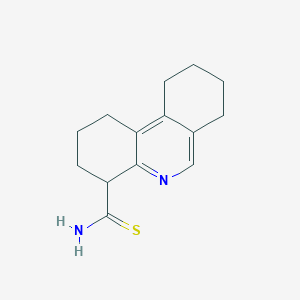
![4-p-Tolyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8535580.png)
![methyl N-[4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B8535582.png)
![2-[4-(2-Methyl-[1,3]dioxolan-2-yl)-butyl]-oxazole-4-carboxylic acid](/img/structure/B8535586.png)

![3-[[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methylidene]cyclobutane-1-carboxylic acid](/img/structure/B8535622.png)
